Magnolignan A

Descripción general

Descripción

Magnolignan A is a natural product belonging to the lignan class of compounds. It can be extracted from plants such as kudzu and Magnolia officinalis. This compound appears as a white crystalline solid and is known for its good solubility in common organic solvents like ethanol, ether, and dichloromethane. It is relatively stable at room temperature but may decompose under light and high-temperature conditions. This compound exhibits various biological activities, including anti-tumor, antioxidant, anti-inflammatory, and antibacterial effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Magnolignan A typically involves extraction from plant materials containing high concentrations of the compound. The process includes:

Collection of Plant Material: Plants such as kudzu root are collected.

Solvent Extraction: The plant material is subjected to extraction using appropriate solvents.

Separation and Concentration: The extract is separated and concentrated to obtain a purified form of this compound.

Crystallization and Purification: Techniques such as crystallization and purification are employed to achieve pure this compound

Industrial Production Methods: While the primary method of obtaining this compound is through plant extraction, industrial production methods may involve optimizing the extraction process for higher yields and purity. This can include the use of advanced solvent extraction techniques and purification methods to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling

A 2013 study achieved the total synthesis of Magnolignan A in five steps via a Suzuki-Miyaura reaction (Table 1) . Starting with trans-anethole, bromination and protection steps yielded intermediates for coupling. The biphenyl core was constructed using palladium catalysis, followed by deprotection to finalize the structure.

Key steps:

Oxidative Dimerization

This compound’s dimeric analogs (e.g., bi-magnolignan) are synthesized via FeCl₃-catalyzed oxidative coupling. This method links two monomeric units through C–O or C–C bonds (Table 2) .

Conditions:

-

Monomer preparation: Suzuki coupling of 1,2,4-trimethoxybenzene and 4-allylanisole derivatives.

-

Oxidative dimerization: FeCl₃ and m-CPBA in DCM at rt.

Yield: 56% for bi-magnolignan .

Table 2: Oxidative Coupling Parameters

| Parameter | Value |

|---|---|

| Catalyst | FeCl₃ |

| Oxidant | m-CPBA |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature |

| Reaction Time | 3–8 hours |

Oxidation Reactions

This compound undergoes oxidation at phenolic hydroxyl groups or alkyl side chains:

-

Quinone Formation: Treatment with KMnO₄ in acidic conditions oxidizes phenolic groups to quinones, enhancing electrophilicity.

-

Side-Chain Oxidation: Propyl groups are oxidized to carboxylic acids using CrO₃/H₂SO₄.

Reduction Reactions

-

Hydrogenation: Pd/C-mediated hydrogenation reduces double bonds in synthetic intermediates (e.g., allyl to propyl groups) .

-

Selective Deoxygenation: NaBH₄/CeCl₃ reduces ketones to alcohols without affecting phenolic groups.

Glycosylation

This compound’s hydroxyl groups are glycosylated to improve water solubility. Using Koenigs-Knorr conditions (Ag₂O, acetobromo-α-D-glucose), glucoside derivatives are synthesized.

Yield: ~70%.

Esterification

Acetylation with acetic anhydride/pyridine produces acetylated derivatives, stabilizing the compound for pharmacokinetic studies.

Yield: >90%.

Enzymatic Modifications

Laccase enzymes (e.g., MoLAC14 from Magnolia officinalis) catalyze oxidative coupling of this compound precursors. Optimized conditions include:

-

pH 7.5 phosphate buffer at 60°C.

-

Substrate Concentration: 10 mM chavicol.

-

Yield: 148.83 mg/L magnolol (structurally related lignan) under MoLAC14 L532A mutation .

Reaction Mechanisms and Kinetic Insights

-

Suzuki Coupling Mechanism:

-

Oxidative Coupling: FeCl₃ facilitates single-electron transfer (SET), generating radical intermediates that dimerize .

Biological Activity-Linked Reactions

This compound’s antitumor activity correlates with its ability to undergo redox cycling, generating reactive oxygen species (ROS) in cancer cells (HEp-2, HepG2). IC₅₀ values range from 12–45 μM, depending on derivatization .

Aplicaciones Científicas De Investigación

Anticancer Properties

Magnolignan A exhibits significant anticancer activity against various types of tumors. Preclinical studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in several cancer models:

- Mechanisms of Action : The compound operates through multiple signaling pathways, affecting processes such as angiogenesis and metastasis. For instance, it has been shown to downregulate hypoxia-inducible factors and vascular endothelial growth factor in bladder cancer cells, which are crucial for tumor growth and spread .

- In Vivo Studies : Animal studies indicate that this compound can effectively reduce tumor size and improve survival rates in cancer-bearing mice .

Table 1: Anticancer Activity of this compound

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Bladder Cancer | Inhibition of HIF-1α and VEGF | |

| Breast Cancer | Induction of apoptosis | |

| Lung Cancer | Reduced cell proliferation | |

| Prostate Cancer | Inhibition of metastasis |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in the context of neurodegenerative diseases:

- Alzheimer's Disease : this compound has shown promise in ameliorating cognitive deficits associated with Alzheimer's disease by inhibiting β-secretase activity and reducing β-amyloid plaque formation in transgenic mouse models .

- Drug Delivery Systems : Innovative drug delivery systems, such as metal-organic frameworks, have been employed to enhance the bioavailability of this compound, facilitating its crossing of the blood-brain barrier .

Dermatological Applications

This compound has been investigated for its efficacy in treating skin conditions:

- Skin Lightening : Clinical evaluations have demonstrated that formulations containing this compound are effective for hyperpigmentation treatment on the face. A study found that a 0.5% concentration was both safe and effective .

- Cosmetic Use : The compound's synthesis has been optimized for use in cosmetic formulations aimed at skin lightening, showcasing its potential as a beneficial ingredient in skincare products .

Table 2: Dermatological Applications of this compound

| Application | Concentration | Efficacy | Reference |

|---|---|---|---|

| Hyperpigmentation | 0.5% | Safe and effective | |

| Skin Lightening | Optimized | High potential in cosmetic formulations |

Cardiovascular Benefits

This compound also exhibits cardiovascular protective effects:

- Vascular Relaxation : The compound has shown potential in promoting vascular relaxation and exhibiting anti-atherosclerotic properties, which could be beneficial for cardiovascular health .

- Anti-inflammatory Effects : Its anti-inflammatory properties contribute to overall cardiovascular protection by reducing inflammation-related damage .

Other Pharmacological Effects

Beyond its primary applications, this compound displays a range of other pharmacological effects:

Mecanismo De Acción

Magnolignan A exerts its effects through various molecular targets and pathways. It has been shown to modulate several signaling pathways, including:

PI3K-AKT/mTOR Pathway: Involved in cell growth and survival.

ERK/MEK Pathway: Plays a role in cell proliferation and differentiation.

These pathways are critical in the regulation of cancer cell growth and survival, making this compound a promising candidate for cancer therapy .

Comparación Con Compuestos Similares

Magnolignan A is unique among lignans due to its specific structural features and biological activities. Similar compounds include:

Magnolol: Known for its anti-inflammatory and antioxidant properties.

Honokiol: Exhibits potent anti-cancer and anti-anxiety effects.

Bi-magnolignan: A recently synthesized compound with a bi-dibenzofuran skeleton, showing excellent physiological activity against tumor cells

This compound stands out due to its specific molecular targets and pathways, as well as its potential for fewer toxic side effects compared to other lignans .

Actividad Biológica

Magnolignan A, a compound derived from the Magnolia plant, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of this compound

This compound is a type of lignan, a class of compounds known for their antioxidant and anti-inflammatory properties. It is primarily extracted from the bark and leaves of Magnolia species, particularly Magnolia officinalis. The compound has been studied for its effects on various biological systems, including cancer, metabolic disorders, and neuroprotection.

Biological Activities

-

Anticancer Properties

- This compound exhibits significant anticancer activity across various cancer types. Studies indicate that it inhibits cell proliferation, induces apoptosis (programmed cell death), and restrains migration and invasion of cancer cells.

- Mechanisms : The anticancer effects are mediated through several signaling pathways, including:

Cancer Type IC50 (μM) Effective Dose (mg/kg) Bladder Cancer 5 5 Colon Cancer 2.4 5 Hepatocellular Carcinoma 0.4-7.5 5 -

Anti-Diabetic Effects

- Research indicates that this compound can improve insulin sensitivity and reduce glucose levels in diabetic models. In animal studies, oral administration led to significant decreases in serum glucose levels and improved glucose tolerance tests.

- Mechanisms : It appears to modulate the activity of cytochrome CYP2E1, which is involved in reactive oxygen species (ROS) formation, thus reducing oxidative stress associated with diabetes .

- Neuroprotective Effects

- Cardiovascular Benefits

Case Studies

- Cancer Treatment

- A study involving bladder cancer-bearing mice showed that treatment with this compound resulted in downregulation of Forkhead box O3 (FoxO3) expression, leading to reduced tumor growth and enhanced apoptosis in cancer cells.

- Diabetes Management

Safety Profile

While this compound exhibits promising biological activities, safety assessments indicate that high doses may lead to hepatotoxicity in vitro. However, preclinical studies have generally reported a good safety profile at therapeutic doses . Long-term studies are necessary to fully understand its safety in humans.

Propiedades

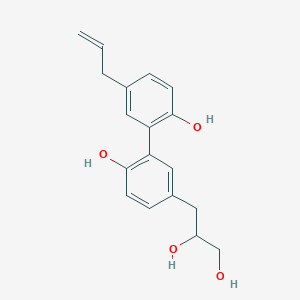

IUPAC Name |

3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-2-3-12-4-6-17(21)15(9-12)16-10-13(5-7-18(16)22)8-14(20)11-19/h2,4-7,9-10,14,19-22H,1,3,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPULAPYNPMMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the reported cytotoxic activity of Magnolignan A and its glucoside derivative?

A1: this compound-2-O-β-D-glucopyranoside exhibited medium cytotoxic activity against HEp-2 and HepG2 cells, with IC50 values of 13.3 µM and 10.1 µM, respectively. The aglycone, this compound, showed weaker activity with IC50 values of 46.4 µM and 21.7 µM against the same cell lines [].

Q2: What is the chemical structure of this compound?

A2: this compound is a lignan with a biphenyl structure. Although the provided abstracts do not explicitly detail the spectroscopic data, the structure can be deduced from its name and the described synthetic route in the literature [].

Q3: Has this compound been synthesized, and what is the key reaction involved?

A3: Yes, a total synthesis of this compound has been achieved []. The key step involves an iron(III) chloride-catalyzed oxidative coupling to form the biphenyl core of the molecule.

Q4: What natural sources are rich in this compound?

A4: this compound has been isolated from the heartwood of Streblus asper [] and the bark of Magnolia officinalis [].

Q5: What is the role of Magnolignan C in traditional Chinese medicine?

A6: While not directly addressed in the provided research, one study identified Magnolignan C as a potential bioactive component of Xiaoer Chiqiao Qingre Granules, a traditional Chinese medicine formulation used to treat fever in children []. This suggests a possible therapeutic application in traditional medicine practices.

Q6: Have any studies investigated the potential for this compound to be used as a quality marker for Magnolia species?

A7: Interestingly, a study explored using closely related Magnolignan I as a potential bimolecular marker for distinguishing between Magnolia officinalis and Magnolia officinalis var. biloba []. This research highlights the potential of specific lignans, like this compound, as chemical markers for quality control in herbal medicine production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.